Rac-(1r,3r)-3-iodocyclobutan-1-ol,trans
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H7IO |
|---|---|
Molecular Weight |
198.00 g/mol |
IUPAC Name |
3-iodocyclobutan-1-ol |
InChI |
InChI=1S/C4H7IO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 |
InChI Key |
XCMQVYNPJOTWIE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1I)O |
Origin of Product |
United States |
Synthetic Methodologies for Rac 1r,3r 3 Iodocyclobutan 1 Ol,trans
Strategies for Stereoselective Cyclobutane (B1203170) Ring Formation
Ring-Closing Metathesis Strategies for Cyclobutene (B1205218) Precursors
Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of various unsaturated cyclic systems. wikipedia.orgorganic-chemistry.org While most commonly employed for the synthesis of 5- to 7-membered rings, RCM can also be utilized to form strained four-membered rings like cyclobutenes, which are versatile precursors to cyclobutanol (B46151) derivatives. wikipedia.org The reaction typically involves an intramolecular metathesis of a diene substrate in the presence of a metal catalyst, such as a Grubbs or Schrock catalyst, to form a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.org
For the synthesis of a cyclobutanol precursor, a suitable diene would undergo RCM to furnish a cyclobutene. This cyclobutene can then be subjected to further functionalization to introduce the desired hydroxyl group. One effective method for this transformation is hydroboration-oxidation. The hydroboration of the cyclobutene double bond, typically with a borane (B79455) reagent like 9-borabicyclo[3.3.1]nonane (9-BBN), proceeds with syn-addition of the boron and hydrogen atoms to the less hindered face of the double bond. windows.netlibretexts.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide and a base yields the corresponding alcohol. windows.netlibretexts.org This two-step sequence allows for the stereocontrolled introduction of a hydroxyl group. For instance, asymmetric hydroboration of gem-difluorinated cyclobutenes using a rhodium catalyst has been shown to proceed with high regio- and enantioselectivity. researchgate.net Although not a direct synthesis of the target molecule, this illustrates a pathway where a cyclobutene, potentially formed via RCM, is converted to a functionalized cyclobutanol.
Enantioselective and Diastereoselective Synthesis of Cyclobutanol Scaffolds
Achieving stereocontrol in the synthesis of polysubstituted cyclobutanes is a formidable task due to the puckered nature of the ring and the small energy differences between different conformations. The following sections detail strategies to control the relative and absolute stereochemistry during the formation of the cyclobutanol core.
Control of Relative Stereochemistry During Ring Formation
The trans relationship between the substituents at the 1- and 3-positions of the cyclobutane ring can be established during the ring-forming step by carefully selecting the starting materials and reaction conditions.
A powerful strategy for controlling the stereochemistry of the final product is to use a chiral, non-racemic starting material where the stereochemical information is transferred to the newly formed ring. Epihalohydrins are valuable C3 building blocks in such approaches. In a formal [3+1] cycloaddition, the stereochemistry of the epihalohydrin can dictate the stereochemical outcome of the cyclobutanol product.
Recent research has demonstrated the synthesis of 3-borylated cyclobutanols from epihalohydrins and 1,1-diborylalkanes. nih.gov In these reactions, the stereochemical relationship between the alcohol and a substituent at the 2-position of the cyclobutane core is determined by the stereochemistry of the starting epibromohydrin. nih.gov Specifically, syn-epibromohydrins lead to trans products, while anti-epibromohydrins result in cis products. nih.gov This high level of stereospecificity indicates that the stereochemical information encoded in the starting material is effectively translated to the product. Furthermore, the use of enantioenriched epibromohydrins leads to the formation of enantioenriched cyclobutanols with high enantiospecificity (>98%). rsc.org This methodology highlights a viable pathway to control the stereochemistry of substituted cyclobutanols, which could be adapted for the synthesis of the target iodo-substituted compound.
Steric interactions play a crucial role in directing the diastereoselectivity of cyclobutane ring formation. In the context of the [3+1] cycloaddition mentioned above, the relative stereochemistry at the C3 position of the resulting cyclobutanol was found to be primarily controlled by the substituent at the C2 position, presumably through steric effects. nih.gov When substituted epibromohydrins are used, a single diastereomer of the product is often obtained. This is attributed to the greater steric interactions in the transition state, which enhances the selectivity. nih.gov
Stereoselective Introduction of the Hydroxyl Moiety
An alternative approach to controlling the stereochemistry of the cyclobutanol is to introduce the hydroxyl group in a stereoselective manner onto a pre-existing cyclobutane ring, typically through the reduction of a cyclobutanone (B123998).
The reduction of 3-substituted cyclobutanones is a common method for the synthesis of 1,3-disubstituted cyclobutanols. However, achieving a trans stereochemical outcome in this reaction is challenging. Experimental and computational studies have shown that the hydride reduction of 3-substituted cyclobutanones is highly selective for the formation of the cis-alcohol, often with selectivities greater than 90%, regardless of the steric bulk of the hydride reagent. acs.orgvub.ac.benih.gov This pronounced selectivity can be further enhanced by lowering the reaction temperature or decreasing the polarity of the solvent. acs.orgvub.ac.benih.gov
The preference for the cis-product is attributed to torsional strain in the transition state, which favors an anti-facial attack of the hydride reagent with respect to the substituent at the 3-position. acs.orgnih.gov This is consistent with the Felkin-Anh model. In cases where the substituent has significant electronic effects, such as a benzyloxy group, repulsive electrostatic interactions can further disfavor a syn-facial attack, leading to even higher cis-selectivity. acs.orgnih.gov
The following table summarizes the diastereomeric ratios obtained in the reduction of 3-phenylcyclobutanone (B1345705) with various reducing agents, illustrating the strong preference for the cis-isomer.
| Reducing Agent | Solvent | Temperature (°C) | cis:trans Ratio |
| LiAlH4 | THF | 0 | >99:1 |
| NaBH4 | MeOH | 0 | 95:5 |
| L-Selectride® | THF | -78 | >99:1 |
| DIBAL-H | Toluene | -78 | 98:2 |
| Data compiled from studies on the reduction of 3-substituted cyclobutanones. vub.ac.be |
Given the inherent preference for cis-diastereomers in the hydride reduction of 3-substituted cyclobutanones, the synthesis of trans-(1r,3r)-3-iodocyclobutan-1-ol via this method would be inefficient, with the trans-isomer being the minor product. Alternative synthetic strategies that establish the trans stereochemistry during the ring-forming step are therefore more promising.
Direct Halogenation Strategies for Iodinated Cyclobutanols
Direct iodination of a cyclobutanol precursor represents a potentially efficient route to the target molecule. However, achieving the desired trans-1,3-stereochemistry and regioselectivity presents significant challenges.
Direct iodination of alcohols can be achieved using various reagents. For a substrate like cyclobutanol, methods typically involve the activation of the hydroxyl group followed by nucleophilic attack by an iodide ion, or direct electrophilic iodination of an activated C-H bond. Given the reactivity of C-H bonds in a cyclobutane ring, the former approach is generally more plausible for achieving regioselectivity.
Common reagents for the conversion of alcohols to iodides include mixtures of iodine with a phosphine, such as triphenylphosphine (B44618). The Appel reaction, which utilizes triphenylphosphine and iodine, is a classic method for this transformation. Another approach involves the use of alkali metal iodides, like sodium iodide or potassium iodide, in the presence of a strong acid. manac-inc.co.jp These conditions promote the protonation of the hydroxyl group, turning it into a good leaving group (water), which is then displaced by the iodide nucleophile. manac-inc.co.jp
For more sensitive substrates, milder conditions are often necessary. The use of cerium(III) chloride heptahydrate with sodium iodide in acetonitrile (B52724) has been reported as an exceedingly mild and efficient system for the conversion of a wide variety of alcohols to their corresponding iodides. cmu.edu
| Reagent System | Substrate Scope | Typical Conditions | Ref. |
| PPh₃ / I₂ | Primary, Secondary Alcohols | Dichloromethane, Room Temperature | researchgate.net |
| NaI / H₂SO₄ | Primary, Secondary Alcohols | Acetone, Reflux | manac-inc.co.jp |
| CeCl₃·7H₂O / NaI | Primary, Secondary, Tertiary Alcohols | Acetonitrile, Reflux | cmu.edu |
For a precursor like cyclobutanol, direct iodination would likely proceed via an SN2 mechanism if a secondary alcohol is the starting material. This would lead to inversion of configuration at the carbon atom bearing the hydroxyl group. manac-inc.co.jp However, in the case of unsubstituted cyclobutanol, this does not lead to the desired 1,3-disubstituted product.
If a precursor such as cyclobutane-1,3-diol (B2657575) were used, regioselectivity would become a critical issue. Differentiating between the two hydroxyl groups would be necessary to achieve mono-iodination. This could potentially be achieved through the use of protecting groups.
The stereochemical outcome of direct iodination is highly dependent on the reaction mechanism. An SN2 reaction on a cis-3-hydroxycyclobutanol precursor (where the hydroxyl group to be replaced is activated) would theoretically yield the desired trans product due to inversion of configuration. Conversely, an SN1-type reaction, proceeding through a planar carbocation intermediate, would likely result in a mixture of cis and trans isomers, diminishing the stereoselectivity.
Derivatization and Functionalization Approaches Leading to the Target Compound
A more controllable and stereoselective route to rac-(1r,3r)-3-iodocyclobutan-1-ol,trans involves the synthesis of a suitable cyclobutane precursor with the desired trans stereochemistry already established, followed by functional group interconversions.
The synthesis of 1,3-disubstituted cyclobutanes can be achieved through various methods, including [2+2] cycloadditions. nih.gov For instance, the reduction of a 3-oxocyclobutanecarboxylic acid derivative could yield a cis or trans 3-hydroxycyclobutanecarboxylic acid, depending on the reducing agent and reaction conditions. Separation of these diastereomers would provide a stereochemically pure precursor.
Once a precursor such as trans-3-hydroxycyclobutanecarboxylic acid is obtained, the carboxylic acid and alcohol functionalities can be manipulated. For instance, the carboxylic acid could be protected while the alcohol is converted to an iodide, or vice versa.
A common strategy for converting an alcohol to an iodide is through its transformation into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an iodide salt (e.g., NaI or KI) in a suitable solvent like acetone. This two-step process, known as the Finkelstein reaction when applied to halides, typically proceeds with inversion of configuration via an SN2 mechanism. vanderbilt.edu
| Leaving Group | Iodide Source | Typical Solvent | Stereochemical Outcome |
| Tosylate (-OTs) | NaI | Acetone | Inversion (SN2) |
| Mesylate (-OMs) | KI | DMF | Inversion (SN2) |
| Triflate (-OTf) | LiI | THF | Inversion (SN2) |
The stereochemistry of the final product is dictated by the stereochemistry of the precursor and the mechanism of the iodination step.
Stereoinvertive Pathways: As mentioned, the most common and predictable method for introducing the iodine atom with inversion of configuration is the nucleophilic substitution of a sulfonate ester. To synthesize trans-3-iodocyclobutan-1-ol, one would ideally start with a cis-3-hydroxycyclobutanol derivative where one of the hydroxyl groups is selectively converted to a sulfonate ester. Subsequent reaction with an iodide source would lead to the trans product. The Mitsunobu reaction is another powerful method for inverting the stereochemistry of an alcohol by introducing a nucleophile, in this case, an iodide source. fiveable.me
Stereoretentive Pathways: Achieving retention of stereochemistry is less common but can be accomplished under specific conditions. For example, certain reactions might proceed through a double inversion mechanism or via the formation of an intermediate that preserves the original stereochemistry. However, for the synthesis of the target compound, a stereoinvertive pathway from a readily accessible precursor is generally more synthetically viable.
Reaction Mechanisms and Pathways Involving Rac 1r,3r 3 Iodocyclobutan 1 Ol,trans
Mechanistic Studies of Functional Group Transformations at the Iodine Site
The carbon-iodine (C-I) bond is the most reactive site for nucleophilic attack and radical formation due to the high polarizability of iodine and its nature as an excellent leaving group.
Nucleophilic Substitution Reactions (SN1, SN2) at the C-I Bond
Nucleophilic substitution at the carbon atom bearing the iodine can theoretically proceed through either an SN1 or SN2 mechanism. The preferred pathway is influenced by the nature of the nucleophile, the solvent, and the stability of potential intermediates.
In an SN2 pathway , a nucleophile attacks the electrophilic carbon atom from the side opposite to the iodine leaving group. This backside attack leads to an inversion of stereochemistry at the reaction center. For Rac-(1r,3r)-3-iodocyclobutan-1-ol,trans, an SN2 reaction would be expected to yield a product with a cis-relationship between the incoming nucleophile and the hydroxyl group. The rate of this bimolecular reaction is dependent on the concentration of both the substrate and the nucleophile.
An SN1 pathway involves a two-step mechanism. The first and rate-determining step is the unimolecular dissociation of the iodide to form a secondary cyclobutyl carbocation. This intermediate is planar at the cationic center, allowing a nucleophile to attack from either face. This would lead to a mixture of cis and trans products. However, the formation of a cyclobutyl cation is generally less favorable than an open-chain secondary carbocation due to ring strain. The stability of carbocations increases from primary to tertiary, and while secondary carbocations can form, the inherent strain in a four-membered ring could disfavor the SN1 pathway. Polar, protic solvents would be required to stabilize the ionic intermediates of an SN1 reaction.
Given the secondary nature of the carbon and the presence of a strained ring, the SN2 mechanism is generally the more probable pathway for substitution reactions on this compound, especially with strong, non-bulky nucleophiles in polar aprotic solvents.
Table 1: Comparison of SN1 and SN2 Pathways for C-I Bond Substitution
| Feature | SN1 Mechanism | SN2 Mechanism |
| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |
| Intermediate | Carbocation | None (Pentacoordinate transition state) |
| Stereochemistry | Racemization (attack from both faces) | Inversion of configuration |
| Solvent | Favored by polar, protic solvents | Favored by polar, aprotic solvents |
| Nucleophile | Weak nucleophiles are sufficient | Requires strong nucleophiles |
Radical Reactions Involving the Iodine Moiety
The C-I bond can undergo homolytic cleavage to generate a carbon-centered radical, particularly under photochemical or radical-initiator-induced conditions. One such pathway is the unimolecular radical nucleophilic substitution (SRN1) mechanism. This multi-step chain reaction is initiated by the formation of a radical anion of the substrate, which then expels the iodide ion to form a cyclobutyl radical.
This radical can then react with a nucleophile to form a new radical anion, which propagates the chain. Dehalogenation reactions using reagents like tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN) are classic examples of radical-mediated C-I bond cleavage. libretexts.org The process involves the abstraction of the iodine atom by a tributyltin radical to form the cyclobutyl radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the reduced cyclobutanol (B46151) product and regenerate the tributyltin radical. libretexts.org
Oxidative Addition Pathways in Catalytic Cycles
In the context of organometallic chemistry, the C-I bond of this compound can participate in oxidative addition reactions. cdnsciencepub.comacs.org This process is a fundamental step in many catalytic cycles, such as cross-coupling reactions. It involves the insertion of a low-valent transition metal complex (e.g., Pd(0) or Ni(0)) into the C-I bond. cdnsciencepub.com This reaction increases the oxidation state and coordination number of the metal center. cdnsciencepub.com For example, a 16-electron, square planar Pd(0) complex could react with the iodocyclobutane (B1601185) to form an 18-electron, octahedral Pd(II) complex. This resulting organometallic species can then undergo further reactions, such as transmetalation and reductive elimination, to form new carbon-carbon or carbon-heteroatom bonds.
Reactivity of the Hydroxyl Group in this compound
The hydroxyl group is a versatile functional handle that can undergo protection, deprotection, and oxidation.
Protection and Deprotection Strategies
In multi-step syntheses, it is often necessary to temporarily block the reactivity of the hydroxyl group to prevent it from interfering with reactions at other sites. chemguide.co.uk This is achieved by converting the alcohol into a less reactive functional group, known as a protecting group. wikipedia.org The choice of protecting group is crucial and depends on its stability to the subsequent reaction conditions and the ease of its selective removal (deprotection). acs.org
Common protecting groups for alcohols include silyl (B83357) ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBDMS)), ethers (e.g., benzyl (B1604629) (Bn), tetrahydropyranyl (THP)), and esters (e.g., acetate (B1210297) (Ac)). chemguide.co.uk For instance, the hydroxyl group of this compound can be protected as a TBDMS ether by reacting it with TBDMS-Cl in the presence of a base like imidazole. This protected intermediate can then undergo reactions at the C-I bond, and the TBDMS group can be selectively removed later using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF).
Table 2: Common Protecting Groups for Alcohols
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
| tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, imidazole | F⁻ (e.g., TBAF), or acid (e.g., HCl) |
| Benzyl ether | Bn | BnBr, NaH | Catalytic Hydrogenolysis (H₂, Pd/C) |
| Acetate ester | Ac | Ac₂O, pyridine | Base (e.g., K₂CO₃, MeOH) or Acid (e.g., HCl) |
| Tetrahydropyranyl ether | THP | Dihydropyran, acid catalyst | Aqueous acid (e.g., HCl) |
Oxidation Reactions of the Cyclobutanol Moiety
As a secondary alcohol, the cyclobutanol moiety can be oxidized to the corresponding ketone, cyclobutanone (B123998). A variety of oxidizing agents can accomplish this transformation, with the choice often depending on the desired selectivity and reaction scale. cdnsciencepub.com
Classical methods include the use of chromium-based reagents like chromic acid (H₂CrO₄, generated from Na₂Cr₂O₇ and H₂SO₄), known as the Jones oxidation, or pyridinium (B92312) chlorochromate (PCC). cdnsciencepub.com The mechanism of chromic acid oxidation is thought to involve the formation of a chromate (B82759) ester, followed by the elimination of a proton from the carbon bearing the oxygen, leading to the formation of the ketone. chemguide.co.uk Studies on the chromic acid oxidation of cyclobutanol have shown that cyclobutanone is the primary product of a two-electron oxidation process. masterorganicchemistry.com One-electron oxidants, in contrast, can lead to ring-opening byproducts. acs.org
More modern and milder oxidation methods that avoid toxic chromium reagents include the Swern oxidation (using dimethyl sulfoxide (B87167) and oxalyl chloride) and the Dess-Martin periodinane (DMP) oxidation. These reagents are known for their high efficiency and compatibility with a wide range of functional groups. For example, the oxidation of cyclobutanol with ruthenium tetroxide or sodium ruthenate has been shown to yield cyclobutanone as the sole detectable product, indicating that these reagents act as two-electron transfer oxidants. acs.org
Ring-Opening Reactions of the Cyclobutane (B1203170) Core
The cleavage of the C-C bonds in the cyclobutane ring can be initiated by thermal, photolytic, acidic, basic, or nucleophilic induction. These reactions are driven by the release of ring strain, which is approximately 26 kcal/mol for an unsubstituted cyclobutane.
Thermal Ring Cleavage: Under thermal conditions, cyclobutane and its derivatives can undergo ring cleavage to form two ethylene (B1197577) molecules or other unsaturated products. This process is generally understood to proceed through a biradical mechanism. For this compound, thermal activation would likely lead to the homolytic cleavage of a C-C bond, forming a 1,4-biradical intermediate. The stability of this biradical and the subsequent reaction pathways would be influenced by the iodo and hydroxyl substituents. The C-I bond is relatively weak and can also undergo homolysis at elevated temperatures, potentially leading to a more complex reaction profile involving iodine radicals.
The thermal decomposition of unsubstituted cyclobutane has been studied in detail, and it is established that the primary step is the formation of a tetramethylene biradical, which then cleaves to form two molecules of ethylene. The activation energy for the ring opening of cyclobutane is significant, reflecting the energy required to break a C-C bond.
Photolytic Ring Cleavage: Photochemical reactions offer an alternative pathway for ring cleavage. The energy of UV light can be sufficient to promote a molecule to an excited state, from which bond cleavage can occur. In the case of this compound, the C-I bond is the most likely site for initial photochemical activity due to its lower bond dissociation energy compared to C-C and C-H bonds. Photolysis of iodoalkanes typically leads to the formation of a carbon-centered radical and an iodine radical. The resulting cyclobutyl radical could then undergo rearrangement or further fragmentation, including ring opening.
It is also plausible that direct photolytic cleavage of a C-C bond in the cyclobutane ring could occur, analogous to the thermal process, leading to a biradical intermediate. The subsequent fate of this biradical would determine the final product distribution.
| Initiation Method | Proposed Intermediate | Potential Products |
| Thermal | 1,4-Biradical | Unsaturated acyclic compounds |
| Photolytic (C-I cleavage) | Cyclobutyl radical and Iodine radical | Rearranged or fragmented products |
| Photolytic (C-C cleavage) | 1,4-Biradical | Unsaturated acyclic compounds |
Acid-Catalyzed Ring Opening: In the presence of a strong acid, the hydroxyl group of this compound can be protonated to form a good leaving group, water. Departure of water would generate a secondary carbocation at C1. This carbocation could then undergo rearrangement, which in the case of a cyclobutane system, often involves ring contraction to a cyclopropylmethyl cation or ring expansion. However, a more likely pathway is a concerted ring opening initiated by the protonation of the hydroxyl group, which is driven by the relief of ring strain. This would lead to the formation of an unsaturated acyclic product. The iodine atom at C3 would influence the regioselectivity of this process due to its electron-withdrawing nature.
Base-Catalyzed Ring Opening: Under strongly basic conditions, the hydroxyl group can be deprotonated to form an alkoxide. This alkoxide can then act as an internal nucleophile. A possible pathway is a fragmentation reaction. For example, the alkoxide could induce the cleavage of the C1-C2 (or C1-C4) bond, with the concomitant expulsion of the iodide ion from C3. This type of fragmentation is well-documented for 1,3-halohydrins in other systems and would lead to the formation of an unsaturated carbonyl compound. The stereochemical arrangement of the leaving group (iodide) and the nucleophilic oxygen is crucial for such a concerted fragmentation to occur. In the trans configuration of the starting material, the geometry might be favorable for such a reaction.
| Catalyst | Initial Step | Key Intermediate/Transition State | Potential Outcome |
| Acid | Protonation of the hydroxyl group | Secondary carbocation or concerted transition state | Ring-opened unsaturated products |
| Base | Deprotonation of the hydroxyl group | Alkoxide-induced fragmentation | Unsaturated carbonyl compounds |
The reaction of this compound with external nucleophiles can proceed through several pathways. A direct S(_N)2 substitution of the iodide at C3 is a plausible reaction. However, due to the strained nature of the cyclobutane ring, reactions that lead to ring opening are often competitive.
A nucleophile could attack one of the carbon atoms of the cyclobutane ring, leading to the cleavage of a C-C bond. The presence of the hydroxyl group could play a significant role in this process through neighboring group participation. wikipedia.orgchem-station.com For instance, the hydroxyl group could be deprotonated by a basic nucleophile, and the resulting alkoxide could assist in the displacement of the iodide ion, potentially forming a bicyclic oxetane (B1205548) intermediate. This intermediate would then be susceptible to a second nucleophilic attack, leading to a ring-opened product.
Alternatively, a nucleophile might attack a carbon atom adjacent to the hydroxyl group, leading to ring opening through a different mechanism. The regioselectivity of such an attack would be influenced by both steric and electronic factors.
The high ring strain of cyclobutanes is a primary driving force for their reactivity. researchgate.net Reactions that lead to the opening of the four-membered ring are generally thermodynamically favorable due to the release of this strain energy. Conversely, the formation of cyclobutane rings from acyclic precursors requires overcoming this energy barrier.
Stereochemical Implications in Reaction Pathways
The stereochemistry of this compound is a critical aspect of its reactivity. The trans relationship between the hydroxyl and iodo groups means they are on opposite sides of the ring. This arrangement has significant consequences for the stereochemical outcome of its reactions.
Reactions at C3 (bearing the iodine): A direct S(_N)2 substitution at the carbon atom bearing the iodine atom by a nucleophile would be expected to proceed with inversion of configuration at C3. This is a general feature of S(_N)2 reactions. evitachem.com
Ring-opening reactions: The stereochemical outcome of ring-opening reactions is highly dependent on the mechanism. For example, thermal electrocyclic ring opening of substituted cyclobutenes (which could be formed from the starting material) is governed by the Woodward-Hoffmann rules, which predict a conrotatory opening. libretexts.orglibretexts.org For radical-mediated ring openings, the stereochemical control might be less pronounced, potentially leading to a mixture of stereoisomers. In acid-catalyzed ring openings that proceed through a carbocation intermediate, racemization at the carbocationic center is possible.
| Reaction Type | Stereocenter(s) Involved | Expected Stereochemical Outcome | Governing Principle |
| S(_N)2 at C3 | C3 | Inversion | Backside attack of the nucleophile |
| NGP by hydroxyl group | C3 | Retention | Double inversion mechanism |
| Thermal electrocyclic ring opening | C1, C3, and other ring carbons | Conrotatory or disrotatory | Woodward-Hoffmann rules |
| Radical ring opening | C1, C3, and other ring carbons | Often loss of stereochemistry | Radical intermediate stability |
| Acid-catalyzed ring opening (via carbocation) | C1 | Racemization possible | Planar carbocation intermediate |
Diastereoselectivity in Subsequent Reactions
The diastereoselectivity in reactions following the formation of this compound hinges on the specific reaction type and the role of the pre-existing stereocenters. The trans orientation of the iodo and hydroxyl groups can lead to distinct stereochemical outcomes in reactions such as nucleophilic substitution, oxidation, and elimination.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions at the carbon bearing the iodine atom, the stereochemical outcome is largely dependent on the reaction mechanism. An SN2 reaction, which proceeds via backside attack, would lead to an inversion of configuration at that center. Given the trans arrangement of the starting material, this would result in a cis product. The hydroxyl group on the opposite side of the ring can influence the trajectory of the incoming nucleophile, potentially hindering attack from one face of the ring over the other, although this effect is less pronounced than in cis isomers.
Conversely, an SN1-type reaction would proceed through a planar carbocation intermediate. In such a case, the nucleophile could attack from either face of the cyclobutane ring, leading to a mixture of diastereomers. However, the presence of the hydroxyl group can still exert a directing effect, favoring the formation of one diastereomer over the other.
Furthermore, the potential for neighboring group participation by the hydroxyl group, while less likely given the trans stereochemistry, cannot be entirely ruled out under certain conditions. Such participation would proceed with retention of configuration. The iodine atom itself can also act as a neighboring group, leading to the formation of a bridged iodonium (B1229267) ion intermediate, which would also influence the stereochemical outcome of the substitution.
Oxidation of the Hydroxyl Group
Oxidation of the secondary alcohol in this compound to the corresponding cyclobutanone removes one of the stereocenters. Subsequent reduction of this ketone would then establish a new stereocenter, and the diastereoselectivity of this reduction would be influenced by the steric bulk of the iodine atom at the 3-position. Generally, hydride reagents will preferentially attack from the less hindered face of the cyclobutanone ring. This would likely favor the formation of the cis-3-iodocyclobutan-1-ol, where the hydride attacks from the face opposite to the iodine atom.
The diastereomeric ratio of the resulting alcohol would be dependent on the specific reducing agent used and the reaction conditions, as outlined in the following table based on analogous reductions of 3-substituted cyclobutanones.
| Reducing Agent | Expected Major Diastereomer | Expected Diastereomeric Ratio (cis:trans) |
| Sodium Borohydride | cis-3-iodocyclobutan-1-ol | >90:10 |
| Lithium Aluminium Hydride | cis-3-iodocyclobutan-1-ol | >90:10 |
| L-Selectride® | cis-3-iodocyclobutan-1-ol | >95:5 |
Table 1: Predicted diastereoselectivity in the reduction of 3-iodocyclobutanone, based on studies of similar 3-substituted cyclobutanones.
Elimination Reactions
Applications of Rac 1r,3r 3 Iodocyclobutan 1 Ol,trans As a Synthetic Intermediate
Role as a Chiral Building Block in Complex Molecule Synthesis
While the designation "rac-" indicates a racemic mixture of enantiomers, rac-(1r,3r)-3-iodocyclobutan-1-ol,trans serves as a crucial prochiral building block in asymmetric synthesis. Chiral building blocks are essential starting materials for the synthesis of natural products and pharmaceuticals, as biological targets are chiral and often interact specifically with only one enantiomer of a drug.
The synthetic utility of this compound lies in its defined relative stereochemistry and its two orthogonal functional handles. The hydroxyl group can be used to direct reactions, act as a nucleophile, or be protected while the iodo-group is manipulated. Conversely, the iodine atom is an excellent leaving group and a versatile handle for carbon-carbon bond-forming reactions. This allows for the sequential and stereocontrolled introduction of new substituents. In many synthetic strategies, the racemic mixture is carried through several steps, and resolution of the enantiomers is performed at a later stage, or a subsequent step is designed to be diastereoselective, yielding a single desired stereoisomer.
Cross-Coupling Reactions at the Iodine Position
The carbon-iodine bond in this compound is a prime site for metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon bonds, allowing for the connection of the cyclobutane (B1203170) scaffold to various other molecular fragments.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid. libretexts.org This reaction is widely used due to its mild conditions and high tolerance for various functional groups. libretexts.orgnih.gov In the context of this compound, the iodine atom readily participates in the catalytic cycle, allowing for the introduction of aryl, heteroaryl, or vinyl substituents at the 3-position of the cyclobutane ring. google.com This method is particularly valuable for incorporating the cyclobutane moiety into larger, conjugated systems often found in pharmaceuticals. google.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
|---|---|
| Halide | This compound |
| Boronic Acid | Aryl-B(OH)₂, Vinyl-B(OH)₂ |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent | Toluene/H₂O, Dioxane, DMF |
| Temperature | 80-110 °C |
This table represents typical conditions for Suzuki-Miyaura reactions. Specific conditions may vary based on substrate.
Beyond the Suzuki-Miyaura reaction, the iodo-functional group of the cyclobutanol (B46151) enables a variety of other important cross-coupling reactions.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org Applying this to this compound allows for the direct attachment of an alkyne group to the cyclobutane ring, creating arylalkyne and conjugated enyne structures that are important in materials science and medicinal chemistry. libretexts.orgresearchgate.net
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction can be used to append vinyl groups to the cyclobutane ring, providing access to more complex olefinic structures. The reaction typically exhibits high stereoselectivity for the trans product. organic-chemistry.orgnih.gov
Negishi Coupling: This reaction couples organic halides with organozinc compounds, catalyzed by a nickel or palladium complex. wikipedia.org The Negishi coupling is notable for its high functional group tolerance and its ability to form C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.orgnih.gov This makes it a powerful tool for attaching a wide variety of alkyl, vinyl, and aryl groups to the cyclobutane core. organic-chemistry.orgmdpi.com
Table 2: Overview of Other Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Typical Base |
|---|---|---|---|
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, Piperidine |
| Heck | Alkene | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ |
| Negishi | Organozinc Reagent | Pd(PPh₃)₄, Ni(acac)₂ | (None required) |
This table summarizes general conditions for the respective coupling reactions.
Incorporation of Four-Membered Ring Systems into Biologically Active Compounds
The unique conformational constraints and metabolic stability imparted by the cyclobutane ring make it an attractive feature in the design of biologically active compounds. openmedicinalchemistryjournal.com this compound serves as a key precursor for introducing this four-membered ring into various therapeutic scaffolds.
Oxetanes are four-membered heterocyclic ethers that are increasingly used in medicinal chemistry as replacements for less desirable functional groups like gem-dimethyl or carbonyl groups. atlantis-press.com The incorporation of an oxetane (B1205548) can improve key drug properties such as aqueous solubility, metabolic stability, and lipophilicity. atlantis-press.com The synthesis of 3-substituted oxetanes can be achieved from this compound through an intramolecular Williamson ether synthesis. Treatment of the iodocyclobutanol with a strong base (e.g., sodium hydride) deprotonates the hydroxyl group. The resulting alkoxide then undergoes an intramolecular nucleophilic substitution, attacking the carbon atom bearing the iodine and displacing it to form the strained oxetane ring. This provides a direct route to incorporating this valuable functional group. google.com
Carbocyclic nucleoside analogs, where the furanose sugar ring is replaced by a carbocycle like cyclobutane, are an important class of antiviral and anticancer agents. nih.gov This structural modification enhances metabolic stability by removing the glycosidic bond that is susceptible to enzymatic cleavage. nih.gov
The synthesis of such analogs can utilize cyclobutane precursors. For example, a synthetic pathway can be envisioned where this compound is first oxidized to the corresponding ketone, 3-iodocyclobutanone. This ketone can then undergo a coupling reaction with a nucleobase (e.g., purine (B94841) or thymine). nih.gov The iodine atom can subsequently be removed or used in further functionalization. Finally, a stereoselective reduction of the ketone group re-establishes the hydroxyl group, yielding the target cyclobutane nucleoside analog with a specific stereochemistry. nih.gov This strategy highlights the versatility of the iodo and hydroxyl groups in constructing complex therapeutic agents. nih.govresearchgate.net
Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the application of This compound as a synthetic intermediate for the creation of advanced functional materials. While cyclobutane derivatives, in general, are recognized for their utility in various fields of chemistry, including materials science, specific studies focusing on this particular iodinated cyclobutanol for the development of polymers, liquid crystals, or other functional materials have not been identified.
The inherent strain of the cyclobutane ring and the presence of both hydroxyl and iodo functional groups suggest that this compound could theoretically serve as a versatile building block in polymer chemistry. The hydroxyl group could be used for esterification or etherification to form polyester (B1180765) or polyether chains, while the iodo group could participate in various coupling reactions, such as Sonogashira, Suzuki, or Heck cross-coupling, to introduce other functional moieties or to create cross-linked polymer networks.
However, without specific research findings, any discussion of its role as a precursor for advanced functional materials would be purely speculative. Detailed information regarding polymerization conditions, the properties of resulting materials, and specific research data are not available in the public domain. Therefore, a detailed article on this specific application cannot be generated at this time.
Advanced Spectroscopic and Stereochemical Analysis of Rac 1r,3r 3 Iodocyclobutan 1 Ol,trans
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution, including the relative stereochemistry of substituents on a cyclic framework.
One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of each nucleus. For Rac-(1r,3r)-3-iodocyclobutan-1-ol,trans, the ¹H NMR spectrum is expected to show distinct signals for the protons attached to the carbons bearing the hydroxyl (H-1) and iodo (H-3) groups, as well as complex multiplets for the methylene (B1212753) protons (H-2 and H-4). The ¹³C NMR spectrum would similarly show four distinct carbon signals.
Two-dimensional (2D) NMR experiments are crucial for establishing connectivity and spatial relationships. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For the target molecule, cross-peaks would be expected between H-1 and the adjacent methylene protons (H-2/H-4), and between H-3 and its adjacent methylene protons (H-2/H-4). This confirms the basic connectivity within the cyclobutane (B1203170) ring. nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. It would be used to confirm assignments by, for example, showing a correlation from the proton at H-1 to the carbons at C-2 and C-4, and from the methylene protons to the carbinol (C-1) and iodine-bearing (C-3) carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining stereochemistry as it identifies protons that are close in space, regardless of their bonding connectivity. libretexts.org The spatial proximity of protons in the trans isomer will differ significantly from the cis isomer, allowing for unambiguous assignment. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: These are estimated values based on typical shifts for substituted cyclobutanes. Actual values may vary.)
| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations |
| C1-H | ~4.0 - 4.5 (multiplet) | ~65 - 75 | COSY: H-2, H-4HMBC: C-2, C-3, C-4NOESY: H-2, H-4 (trans-diaxial protons) |
| C2-H₂, C4-H₂ | ~2.0 - 2.8 (complex multiplets) | ~35 - 45 | COSY: H-1, H-3, geminal HHMBC: C-1, C-3 |
| C3-H | ~4.2 - 4.8 (multiplet) | ~20 - 30 | COSY: H-2, H-4HMBC: C-1, C-2, C-4NOESY: H-2, H-4 (trans-diaxial protons) |
The definitive assignment of the trans configuration relies on the analysis of proton-proton coupling constants (³J) and Nuclear Overhauser Effect (NOE) data.
Coupling Constants: The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is dependent on the dihedral angle between them. In cyclobutane systems, which are typically puckered, the dihedral angles for cis and trans protons are different. For many small ring systems, it is generally observed that ³J(cis) is larger than ³J(trans). stackexchange.com By analyzing the coupling patterns of H-1 and H-3 with the methylene protons, the relative stereochemistry can be inferred. For instance, the coupling between H-1 and a trans proton on C-2 would be smaller than the coupling to a cis proton.
NOE Effects: NOESY is often more definitive than coupling constants for stereochemical assignment in cyclobutanes. acdlabs.com An NOE is observed between protons that are typically within 5 Å of each other. acdlabs.com In the trans configuration of a puckered cyclobutane ring, the two pseudo-axial protons (H-1 and H-3) are on opposite faces of the ring. Therefore, a very weak or absent NOE cross-peak is expected between H-1 and H-3. Conversely, a strong NOE would be expected between a pseudo-axial proton and its adjacent pseudo-axial methylene protons on the same face of the ring. This pattern of through-space interactions provides clear evidence for the trans relationship between the hydroxyl and iodo substituents. libretexts.org
Chiroptical Methods for Enantiomeric Excess Determination (if applicable to racemic context)
Chiroptical methods, such as polarimetry and circular dichroism (CD), measure the differential interaction of a molecule with left- and right-circularly polarized light. nih.gov These techniques are fundamental for characterizing chiral, optically active compounds.
However, the designation "Rac-" in this compound indicates that the substance is a racemic mixture. A racemic mixture contains equal amounts (a 50:50 ratio) of two enantiomers, (1R,3R)-3-iodocyclobutan-1-ol and (1S,3S)-3-iodocyclobutan-1-ol. libretexts.org The two enantiomers rotate plane-polarized light to an equal degree but in opposite directions. Consequently, their effects cancel each other out, and the racemic mixture as a whole is optically inactive, exhibiting a net optical rotation of zero. jackwestin.com
Therefore, chiroptical methods cannot be used to determine enantiomeric excess in this specific racemic context, as there is no excess of one enantiomer over the other. These methods would only become applicable if the racemate were subjected to a chiral resolution process to separate the individual enantiomers. jackwestin.comnih.gov
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography is an analytical technique that provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. ed.ac.uk It can unambiguously establish both the relative and absolute configuration of a molecule.
For this compound, a single-crystal X-ray diffraction analysis would yield a three-dimensional map of electron density. iucr.org
Relative Configuration: The resulting structural model would clearly show the spatial relationship between the hydroxyl and iodo substituents on the cyclobutane ring. The trans arrangement would be confirmed by observing that the C-O and C-I bonds are oriented on opposite sides of the ring plane.
Absolute Configuration: While X-ray crystallography can determine the absolute configuration of a chiral molecule, this is complicated by the racemic nature of the sample. The crystallization of a racemate can result in either a racemic conglomerate (a mixture of crystals of the separate enantiomers) or a racemic compound (where both enantiomers are present in the same crystal unit cell). If a single crystal from a conglomerate is analyzed, the absolute configuration of that enantiomer can be determined, often through the anomalous dispersion effect of a heavy atom like iodine. However, the bulk sample remains a 1:1 mixture of enantiomers.
Although no specific crystal structure for this compound is publicly available, analysis of related structures like cyclobutanol (B46151) has provided insights into the packing and hydrogen-bonding behavior of such molecules. ed.ac.ukiucr.orgresearchgate.net
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing its molecular vibrations. nih.govnih.gov These two methods are complementary and together offer a comprehensive vibrational profile.
The key functional groups in this compound would produce characteristic absorption or scattering bands.
O-H Stretch: A strong, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.
C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the cyclobutane ring.
C-O Stretch: A strong band in the fingerprint region, typically between 1050 and 1150 cm⁻¹, is indicative of the C-O stretching vibration of the secondary alcohol.
C-I Stretch: A strong absorption in the far-infrared region, generally between 500 and 600 cm⁻¹, is characteristic of the carbon-iodine bond stretch.
Cyclobutane Ring Vibrations: The cyclobutane ring itself has characteristic puckering and breathing vibrations, though these may be difficult to assign definitively without theoretical calculations.
Table 2: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) | Typical Intensity |
| Stretching | O-H (alcohol) | 3200 - 3600 | Strong, Broad (IR) |
| Stretching | C-H (alkane) | 2850 - 3000 | Medium-Strong |
| Bending | C-H | 1350 - 1470 | Medium |
| Stretching | C-O (alcohol) | 1050 - 1150 | Strong (IR) |
| Stretching | C-I (iodoalkane) | 500 - 600 | Strong |
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision (typically to four or more decimal places). bioanalysis-zone.compnnl.gov
For this compound, with the molecular formula C₄H₇IO, the theoretical exact mass can be calculated.
Molecular Formula: C₄H₇IO
Monoisotopic Mass Calculation:
4 x Carbon (¹²C) = 4 x 12.000000 = 48.000000
7 x Hydrogen (¹H) = 7 x 1.007825 = 7.054775
1 x Iodine (¹²⁷I) = 1 x 126.904473 = 126.904473
1 x Oxygen (¹⁶O) = 1 x 15.994915 = 15.994915
Total Exact Mass: 197.954163 u
An HRMS experiment would aim to measure the m/z of the molecular ion ([M]⁺ or a protonated species like [M+H]⁺) and compare the experimental value to the calculated theoretical value. A close match (typically within 5 ppm) provides strong evidence for the assigned molecular formula. nih.gov
Furthermore, the mass spectrum would reveal characteristic fragmentation patterns, such as the loss of an iodine atom ([M-I]⁺), the loss of a water molecule ([M-H₂O]⁺), or cleavage of the cyclobutane ring, which can provide additional structural information.
Computational and Theoretical Studies on Rac 1r,3r 3 Iodocyclobutan 1 Ol,trans
Quantum Chemical Calculations for Molecular Geometry and Conformational Analysis
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of Rac-(1r,3r)-3-iodocyclobutan-1-ol,trans. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule and identify its most stable geometric arrangements.
The cyclobutane (B1203170) ring is not planar; it adopts a puckered or "butterfly" conformation to alleviate torsional strain that would be present in a flat structure. dalalinstitute.comlumenlearning.com This puckering results in two distinct substituent positions: axial and equatorial. For a 1,3-disubstituted cyclobutane like the target molecule, several conformations are possible, including diequatorial, diaxial, and axial-equatorial arrangements of the hydroxyl and iodo groups.
Computational geometry optimization would be performed, typically starting from various initial puckered geometries, to locate all possible energy minima on the potential energy surface. High-level calculations are necessary for an accurate description of the puckering angle and the barrier to ring inversion. nih.gov For instance, studies on cyclobutane itself have shown that methods like CCSD(T) with large basis sets are required to achieve high accuracy for the puckering barrier. nih.gov DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are often used to provide a balance between accuracy and computational cost for geometry optimizations and frequency calculations of substituted cyclobutanes. nih.gov
The calculations would likely predict that the most stable conformation for the trans isomer is the diequatorial conformer, which minimizes steric hindrance between the bulky iodine atom, the hydroxyl group, and the ring hydrogens. The puckering angle, defined as the dihedral angle between the C1-C2-C3 and C1-C4-C3 planes, would be a key parameter determined from these calculations. acs.orgresearchgate.net
Table 1: Illustrative Calculated Geometric Parameters for a Diequatorial Conformation of trans-3-iodocyclobutan-1-ol (Note: This data is hypothetical and for illustrative purposes, based on typical values for substituted cyclobutanes.)
| Parameter | Calculated Value |
|---|---|
| Puckering Angle (θ) | ~25-30° |
| C-I Bond Length | ~2.15 Å |
| C-O Bond Length | ~1.43 Å |
| C-C-C Bond Angle (average) | ~88° |
Energetic Landscape and Ring Strain Analysis of the Cyclobutane Core
The energetic landscape of this compound is defined by the relative energies of its different conformers and the energy barriers separating them. The primary motion is the ring inversion, which interconverts the puckered forms.
The total ring strain in cyclobutane is significant, approximately 26.3 kcal/mol, arising from a combination of angle strain (deviation from the ideal 109.5° tetrahedral angle) and torsional strain (eclipsing interactions between adjacent C-H bonds). nih.govlibretexts.org The puckering of the ring reduces torsional strain at the cost of a slight increase in angle strain, as the C-C-C bond angles become slightly smaller than 90°. lumenlearning.comnih.gov
Table 2: Illustrative Energetic Data for trans-3-iodocyclobutan-1-ol Conformations (Note: This data is hypothetical and for illustrative purposes.)
| Conformer | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Diequatorial | 0.00 (Global Minimum) | Both substituents are in equatorial positions, minimizing steric interactions. |
| Diaxial | > 3.0 | Both substituents are in axial positions, leading to significant 1,3-diaxial strain. |
| Ring Inversion Transition State | ~1.5 - 2.0 | Planar or near-planar geometry, representing the barrier to interconversion between puckered forms. |
Transition State Analysis of Key Synthetic and Reaction Pathways
Computational chemistry is a powerful tool for investigating reaction mechanisms. For this compound, this would involve locating and characterizing the transition states (TS) of relevant reactions, such as its synthesis or subsequent functionalization.
A key reaction involving such a compound could be a nucleophilic substitution, where the iodide acts as a leaving group. Computational analysis could distinguish between SN1 and SN2 pathways. For an SN2 reaction, the transition state would involve the incoming nucleophile and the departing iodide simultaneously bonded to the carbon atom, leading to an inversion of stereochemistry. kau.edu.sayoutube.com Quantum chemical calculations can determine the geometry of this pentacoordinate transition state and its associated activation energy. nih.gov
For example, in a substitution reaction with a nucleophile (Nu-), the transition state structure would be located on the potential energy surface. Its identity as a true first-order saddle point is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. rsc.org The calculated activation barrier (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate.
Reactivity Predictions and Mechanistic Elucidation through Computational Modeling
Computational modeling can predict the reactivity of different sites within the molecule and elucidate reaction mechanisms. Molecular electrostatic potential (MEP) maps, for instance, can visualize the electron density distribution and identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For trans-3-iodocyclobutan-1-ol, the MEP would likely show an electron-deficient area around the carbon atom bonded to the electronegative iodine, marking it as a prime site for nucleophilic attack.
Frontier Molecular Orbital (FMO) theory is another tool used to predict reactivity. The energy and shape of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. For a nucleophilic substitution, the reaction is typically controlled by the interaction of the nucleophile's HOMO with the substrate's LUMO. In this case, the LUMO would be expected to have a large coefficient on the C-I antibonding orbital, indicating its role in accepting electrons and facilitating C-I bond cleavage. rsc.org
These computational approaches can help rationalize observed regioselectivity and stereoselectivity in reactions and predict the outcomes of new, untested reaction conditions. mdpi.com
Prediction of Spectroscopic Properties and Correlation with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, most notably Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predictions are invaluable for structure verification and assignment of experimental spectra.
The prediction of 1H and 13C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. github.io The process involves first optimizing the molecular geometry and then performing the NMR calculation on the stable conformer(s). Since observed chemical shifts are a population-weighted average of the shifts of all contributing conformers, accurate conformational analysis (as described in section 6.1) is crucial.
Calculated isotropic shielding values are converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. Recent advancements using machine learning, trained on large experimental datasets, have also emerged as powerful tools for highly accurate NMR prediction. nih.govd-nb.info
Table 3: Illustrative Comparison of Predicted vs. Experimental 1H NMR Chemical Shifts (Note: This data is hypothetical and for illustrative purposes. Experimental values can vary with solvent.)
| Proton | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |
|---|---|---|
| H-1 (CH-OH) | ~4.2 | 4.3 |
| H-3 (CH-I) | ~4.5 | 4.6 |
| H-2, H-4 (ring CH2) | ~2.5 - 3.0 | 2.6 - 3.1 |
Similarly, vibrational frequencies corresponding to an infrared (IR) spectrum can be calculated. These computed frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the calculations. nih.gov
Future Directions and Emerging Research Avenues
Development of Novel Asymmetric Synthetic Routes
The generation of enantioenriched cyclobutanes is a significant challenge in organic synthesis, and the development of asymmetric routes to chiral trans-3-iodocyclobutan-1-ol would be a major advancement. Future research will likely focus on several cutting-edge strategies to achieve this goal, moving beyond traditional methods.
One promising avenue is the use of cascade reactions . For instance, an iridium-catalyzed asymmetric allylic etherification followed by a visible-light-induced [2+2] cycloaddition has been shown to produce a variety of chiral cyclobutanes with excellent diastereo- and enantioselectivities. nih.govnih.gov Adapting such a cascade to incorporate an iodine source or a precursor to the iodo group could provide a direct and efficient route to the target molecule in a stereocontrolled manner.
Another key area of development will be the enantioselective functionalization of prochiral cyclobutanones . The reduction of a 3-iodocyclobutanone, for example, could be achieved using chiral reducing agents or through catalytic enantioselective hydrogenation to yield the desired chiral cyclobutanol (B46151). Research into the stereoselective reduction of 3-substituted cyclobutanones has shown that high selectivity for the cis alcohol can be achieved, and computational studies have been used to rationalize these outcomes. nih.govresearchgate.net Future work could expand on this by designing catalysts that favor the trans product or by using starting materials that lead to the desired stereochemistry.
Furthermore, the development of methods for the asymmetric synthesis of boryl-functionalized cyclobutanols opens up new possibilities. acs.orgresearchgate.net These compounds can serve as versatile intermediates, where the boronate moiety can be subsequently converted to an iodo group with retention of stereochemistry, providing a novel pathway to the chiral target.
| Asymmetric Synthesis Strategy | Key Features | Potential Application to Rac-(1r,3r)-3-iodocyclobutan-1-ol,trans |
| Cascade Asymmetric Allylic Etherification/[2+2] Photocycloaddition | High efficiency, excellent stereoselectivity, use of simple starting materials. nih.govnih.gov | Development of a one-pot synthesis of chiral 3-iodocyclobutanol precursors. |
| Enantioselective Reduction of Cyclobutanones | Use of chiral catalysts or reagents to control stereochemistry during carbonyl reduction. nih.govresearchgate.net | Direct, stereocontrolled synthesis of chiral trans-3-iodocyclobutan-1-ol from 3-iodocyclobutanone. |
| Asymmetric Borylcupration | Generation of chiral boron-containing cyclobutanols as versatile intermediates. acs.orgresearchgate.net | A multi-step, but potentially highly stereoselective, route involving the conversion of a boronate to an iodide. |
Exploration of New Reactivity Modes and Transformations
The unique structural features of this compound, namely the strained ring and the presence of two distinct functional groups, suggest a wealth of untapped reactivity. Future research is expected to delve into novel transformations that exploit these features.
A significant area of exploration will be the C-C bond activation and ring-opening reactions of the cyclobutanol moiety. Transition metal catalysis, particularly with iridium, has been shown to facilitate the enantioselective cleavage of cyclobutanols to form β-substituted ketones. nih.gov Applying this to the title compound could lead to the formation of unique γ-iodo ketones, which are valuable synthetic intermediates. Additionally, oxidative β-cleavage of cyclobutanols can yield γ-functionalized ketones, and in some cases, can lead to the formation of dihydrofuran-containing compounds through intramolecular addition of the hydroxyl group. nih.gov
The dehydration of the halocyclobutanol is another promising area. Studies have shown that halocyclobutanols can be dehydrated to form halocyclobutenes, which are themselves versatile building blocks for further transformations. researchgate.net The development of stereoselective dehydration methods would be of particular interest.
Furthermore, the functionalization of the cyclobutane (B1203170) ring itself, beyond the existing hydroxyl and iodo groups, will be a key focus. This could involve metal-catalyzed C-H activation to introduce new substituents or the use of organocatalysis to achieve α-functionalization of the corresponding cyclobutanone (B123998). whiterose.ac.uk
| Reactivity Mode | Potential Transformation | Resulting Product Class |
| C-C Bond Activation | Iridium-catalyzed ring opening nih.gov | γ-Iodo ketones |
| Oxidative β-Cleavage | Oxidation with reagents like PIDA nih.gov | γ-Iodo ketones or Dihydrofurans |
| Dehydration | Acid-catalyzed elimination of water researchgate.net | 3-Iodocyclobutene |
| C-H Functionalization | Metal-catalyzed C-H activation whiterose.ac.uk | Polysubstituted iodocyclobutanols |
Integration into Cascades and Multi-Component Reactions
The inherent reactivity of the cyclobutanol and iodide functionalities in this compound makes it an ideal candidate for incorporation into complex cascade and multi-component reactions (MCRs). This approach allows for the rapid construction of molecular complexity from simple starting materials in a single operation.
Future research will likely focus on designing tandem reactions that are initiated by the reactivity of either the hydroxyl or the iodo group. For example, a palladium-catalyzed cascade reaction of an allenylcyclobutanol has been reported, leading to the formation of bicyclic frameworks. researchgate.net A similar strategy could be envisioned for the title compound, where the iodide could participate in a subsequent coupling reaction.
The development of multi-component reactions involving cyclobutanone, a close derivative of the title compound, has been demonstrated with Ugi and Passerini reactions. researchgate.netmdpi.com These reactions are powerful tools for generating diverse libraries of complex molecules. Future work could explore the direct use of this compound or its derivatives in novel MCRs, where the hydroxyl and iodo groups can be leveraged to introduce additional points of diversity.
Moreover, domino reactions that involve the cyclobutane ring are also a promising area. For example, a copper-catalyzed domino cyclization of anilines with cyclobutanone oxime has been used to synthesize spirotetrahydroquinoline derivatives. researchgate.netru.nl The development of similar domino sequences starting from functionalized cyclobutanols could lead to the discovery of novel heterocyclic scaffolds.
Design and Synthesis of Advanced Scaffolds Utilizing the Cyclobutanol Moiety
The cyclobutane ring is an increasingly important motif in medicinal chemistry, offering a unique three-dimensional structure that can improve the pharmacological properties of drug candidates. nih.govwhiterose.ac.uk this compound, with its versatile functional handles, is well-positioned to serve as a key building block for the synthesis of advanced molecular scaffolds.
One major area of focus will be the use of this compound in fragment-based drug discovery (FBDD) . The cyclobutane core can act as a rigid scaffold to which different functional groups can be attached, allowing for the exploration of chemical space and the identification of new drug leads. ru.nlrsc.org The synthesis of libraries of cyclobutanol derivatives for this purpose is an active area of research. researchgate.netresearchgate.net
Furthermore, the cyclobutanol moiety can be incorporated into more complex polycyclic and spirocyclic systems . The synthesis of the cyclobutane-containing natural product providencin, for example, highlights the utility of cyclobutanol derivatives in the construction of intricate molecular architectures. acs.org The unique stereochemistry and functionality of the title compound could be exploited to access novel and challenging targets.
The development of cyclobutane-containing scaffolds for biomedical applications beyond traditional drug discovery is also a promising direction. For instance, cyclobutane derivatives have been used to create surfactants, gelators, and metal cation ligands. mdpi.comwikipedia.org The specific properties of this compound could be harnessed to design new materials with unique self-assembly or coordination properties.
Computational Design of Functionalized Cyclobutanol Derivatives
Computational chemistry is poised to play a crucial role in accelerating the exploration and application of functionalized cyclobutanol derivatives. By using in silico methods, researchers can design novel molecules with desired properties and predict their reactivity, thereby guiding synthetic efforts.
Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in the design of new bioactive molecules based on the cyclobutane scaffold. By developing models that correlate the structural features of cyclobutane derivatives with their biological activity, it will be possible to prioritize the synthesis of the most promising candidates. nih.gov
Density Functional Theory (DFT) calculations will be essential for understanding and predicting the reactivity of this compound and its derivatives. DFT can be used to model reaction mechanisms, predict the stereochemical outcomes of reactions, and calculate various chemical reactivity descriptors. acs.orgmdpi.com This information will be invaluable for the design of new synthetic routes and for understanding the behavior of these molecules in different chemical environments.
Finally, molecular modeling and simulation will be key to the design of cyclobutanol-based ligands that can bind to specific biological targets. Techniques such as protein-ligand docking and molecular dynamics simulations can be used to predict the binding modes of these molecules and to optimize their interactions with the target protein. mdpi.commdpi.com This will facilitate the rational design of new drugs and chemical probes.
| Computational Method | Application in Cyclobutanol Research | Potential Impact |
| QSAR | Predicting the biological activity of novel cyclobutane derivatives. nih.gov | Accelerating the discovery of new drug candidates. |
| DFT | Modeling reaction mechanisms and predicting reactivity. acs.orgmdpi.com | Guiding the development of new synthetic methods and understanding chemical properties. |
| Molecular Modeling | Designing ligands for specific biological targets. mdpi.commdpi.com | Facilitating the rational design of new drugs and chemical probes. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for rac-(1r,3r)-3-iodocyclobutan-1-ol,trans?
- Methodological Answer : Synthesis typically involves [2+2] cycloaddition reactions to form the cyclobutane ring, followed by iodination at the 3-position. Key steps include:
- Ring Formation : Use strained alkenes under photochemical or thermal conditions to favor cyclobutane formation .
- Iodination : Introduce iodine via electrophilic substitution or halogen exchange, ensuring stereochemical control by selecting appropriate solvents (e.g., DMF) and temperatures (0–25°C) .
- Purification : Employ column chromatography with polar stationary phases (e.g., silica gel) and gradient elution to isolate the trans-diastereomer .
Q. Which analytical techniques are critical for confirming the structure and purity of This compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to verify the cyclobutane ring geometry and iodine substituent position. Coupling constants (e.g., ) distinguish trans vs. cis configurations .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula (e.g., CHIO) and detects impurities .
- Polarimetry : Measure optical rotation to assess enantiomeric excess if resolved .
Q. How does the cyclobutane ring strain influence the compound’s stability and reactivity?
- Methodological Answer : The ring’s high angle strain increases reactivity in ring-opening or functionalization reactions. Strategies to mitigate instability include:
- Temperature Control : Store at –20°C in inert atmospheres to prevent decomposition .
- Solvent Selection : Use non-polar solvents (e.g., hexane) to reduce nucleophilic attack on the strained ring .
Advanced Research Questions
Q. How can stereochemical effects on biological activity be systematically evaluated?
- Methodological Answer :
- Enantiomer Separation : Apply chiral HPLC with amylose-based columns or kinetic resolution using enantioselective enzymes .
- Biological Assays : Compare IC values of enantiomers in enzyme inhibition studies (e.g., kinase assays) or receptor-binding experiments (e.g., radioligand displacement) .
Q. What experimental approaches resolve contradictions in spectral data (e.g., conflicting NMR assignments)?
- Methodological Answer :
- Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals .
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict chemical shifts and compare with empirical data .
Q. What mechanistic insights explain the compound’s oxidative degradation pathways?
- Methodological Answer :
- Oxidation Studies : Treat with KMnO or CrO to form cyclobutanone derivatives. Monitor via TLC and IR spectroscopy for carbonyl formation (C=O stretch at ~1700 cm) .
- Radical Trapping : Add TEMPO to quench radical intermediates during autoxidation, confirming free-radical pathways .
Q. How can computational modeling predict reaction outcomes for functionalization of the iodinated cyclobutane?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate transition states for substitution reactions (e.g., Suzuki coupling) using software like Schrödinger Suite .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to prioritize synthetic modifications .
Q. What strategies optimize the compound’s stability under varying pH and thermal conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate at 40°C/75% RH and analyze degradation products via LC-MS .
- Buffering Agents : Use phosphate buffers (pH 7.4) to minimize acid-catalyzed ring-opening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
